N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19ClF3N3O2S2 and its molecular weight is 525.99. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, has been reported as selective ligands for the translocator protein (18 kDa). These compounds, such as DPA-714, are designed with a fluorine atom to allow labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), indicating potential applications in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Synthetic Chemistry
The compound and its derivatives are used in various synthetic chemistry applications, including the synthesis of novel heterocyclic compounds with potential biological activities. For example, amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide was prepared through the hydrolysis of a related acetamide compound, leading to the development of Schiff bases, 2H-pyrrole-2-ones, and 2-pyrrolidinones with evaluated antibacterial and antifungal activities (Nunna et al., 2014).
Medicinal Chemistry
In medicinal chemistry, structure-activity relationship (SAR) studies involving the pyrimidine portion of similar compounds have been conducted to investigate their potential as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These studies aim at improving the oral bioavailability of these inhibitors, highlighting the compound's relevance in drug development processes (Palanki et al., 2000).
Antimicrobial Activity
The compound's derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the compound's potential as a scaffold for developing new antimicrobial agents. For instance, N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives were prepared and showed significant antibacterial potency against various bacterial strains, indicating the compound's utility in creating new antimicrobial therapeutics (Kerru et al., 2019).
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O2S2/c1-12-7-13(2)9-15(8-12)30-21(32)20-17(5-6-33-20)29-22(30)34-11-19(31)28-18-10-14(23(25,26)27)3-4-16(18)24/h3-4,7-10H,5-6,11H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDVUJGOAMHQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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